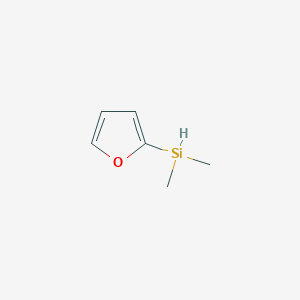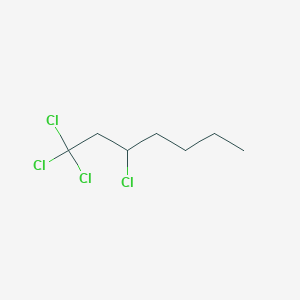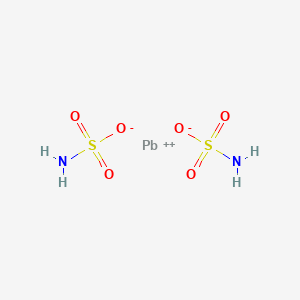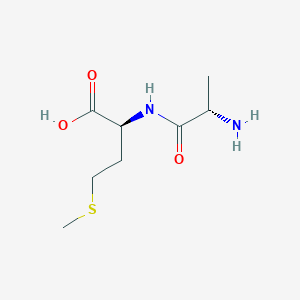
PLPGH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PLPGH is a derivative of pyridoxal phosphate, the active form of vitamin B6. This compound is known for its role in inhibiting the enzyme glutamate decarboxylase, which is crucial in the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridoxal phosphate gamma-glutamyl hydrazone typically involves the reaction of pyridoxal phosphate with gamma-glutamyl hydrazine under controlled conditions. The reaction is carried out in an aqueous medium, often at a slightly acidic pH to facilitate the formation of the hydrazone bond .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors may also enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
PLPGH primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted hydrazones, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
PLPGH has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in inhibiting glutamate decarboxylase and its effects on GABA synthesis.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its impact on GABA levels.
Industry: Utilized in the production of various biochemical reagents and pharmaceuticals.
Mecanismo De Acción
PLPGH exerts its effects by inhibiting the enzyme glutamate decarboxylase. This inhibition reduces the synthesis of gamma-aminobutyric acid (GABA), leading to alterations in neurotransmitter levels and potentially affecting neuronal excitability. The compound binds to the active site of the enzyme, preventing the conversion of glutamate to GABA .
Comparación Con Compuestos Similares
Similar Compounds
Pyridoxal phosphate: The active form of vitamin B6, involved in numerous enzymatic reactions.
Pyridoxamine phosphate: Another derivative of vitamin B6, also acting as a coenzyme in various biochemical processes.
Pyridoxine phosphate: A precursor to pyridoxal phosphate, involved in amino acid metabolism.
Uniqueness
PLPGH is unique due to its specific inhibitory action on glutamate decarboxylase, which distinguishes it from other vitamin B6 derivatives. This unique property makes it a valuable tool in studying the role of GABA in the central nervous system and exploring potential therapeutic applications .
Propiedades
Número CAS |
14520-50-4 |
|---|---|
Fórmula molecular |
C13H19N4O8P |
Peso molecular |
390.29 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[(2E)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylidene]hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H19N4O8P/c1-7-12(19)9(8(4-15-7)6-25-26(22,23)24)5-16-17-11(18)3-2-10(14)13(20)21/h4-5,10,19H,2-3,6,14H2,1H3,(H,17,18)(H,20,21)(H2,22,23,24)/b16-5+/t10-/m0/s1 |
Clave InChI |
UFFFSELLKQBMQJ-CYNRKNSPSA-N |
SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)CCC(C(=O)O)N)COP(=O)(O)O |
SMILES isomérico |
CC1=NC=C(/C(=C\NNC(=O)CC[C@@H](C(=O)O)N)/C1=O)COP(=O)(O)O |
SMILES canónico |
CC1=NC=C(C(=CNNC(=O)CCC(C(=O)O)N)C1=O)COP(=O)(O)O |
Sinónimos |
pyridoxal phosphate gamma-glutamyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















